molecular formula C21H18BrFN4O3S B297402 (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

カタログ番号: B297402
分子量: 505.4 g/mol
InChIキー: NMTFTYVPFDGIKY-WYMLVPIESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BMD-315, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is often dysregulated in cancer cells. BMD-315 has shown promising results in preclinical studies as a potential cancer treatment.

作用機序

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting the activity of B-Raf, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting B-Raf, this compound blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on B-Raf, with little or no effect on other related kinases. This specificity is important for minimizing off-target effects and reducing toxicity. This compound has also been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents, potentially enhancing their efficacy.

実験室実験の利点と制限

One advantage of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione as a research tool is its specificity for B-Raf, which allows for the selective inhibition of the MAPK pathway in cancer cells. This can be useful for studying the role of this pathway in cancer development and progression, as well as for testing the efficacy of other targeted therapies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experiments. In addition, further studies are needed to fully understand the potential side effects and toxicity of this compound.

将来の方向性

There are several potential future directions for research on (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of interest is the development of combination therapies that include this compound with other targeted therapies or chemotherapeutic agents. Another potential direction is the investigation of this compound in combination with radiation therapy, which has shown promising results in preclinical studies. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different types of cancer.

合成法

The synthesis of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the diazine ring and the introduction of the morpholine and bromine substituents. The final product is obtained in good yield and purity using chromatographic purification techniques.

科学的研究の応用

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been the subject of several scientific studies investigating its potential as a cancer treatment. Preclinical studies have shown that this compound inhibits the growth and survival of cancer cells in vitro and in vivo, including cell lines and patient-derived xenograft models of various cancers, such as melanoma, colorectal cancer, and lung cancer. This compound has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

特性

分子式

C21H18BrFN4O3S

分子量

505.4 g/mol

IUPAC名

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H18BrFN4O3S/c22-15-11-13(5-6-17(15)26-7-9-30-10-8-26)24-12-14-19(28)25-21(31)27(20(14)29)18-4-2-1-3-16(18)23/h1-6,11-12,24H,7-10H2,(H,25,28,31)/b14-12+

InChIキー

NMTFTYVPFDGIKY-WYMLVPIESA-N

異性体SMILES

C1COCCN1C2=C(C=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

正規SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。